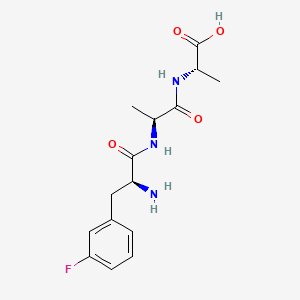

3-Fluorophenylalanyl-alanyl-alanine

Beschreibung

3-Fluoro-L-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanine, where a fluorine atom is substituted at the meta position (C3) of the aromatic ring. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol (CAS: 19883-77-3) . Structurally, it retains the L-configuration of natural phenylalanine but introduces fluorine, which alters electronic properties and steric interactions. This modification is critical in medicinal chemistry, as fluorination often enhances metabolic stability and binding affinity in peptide-based therapeutics .

Eigenschaften

CAS-Nummer |

87184-16-5 |

|---|---|

Molekularformel |

C15H20FN3O4 |

Molekulargewicht |

325.34 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H20FN3O4/c1-8(13(20)19-9(2)15(22)23)18-14(21)12(17)7-10-4-3-5-11(16)6-10/h3-6,8-9,12H,7,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t8-,9-,12-/m0/s1 |

InChI-Schlüssel |

DYJPZEILSXWEAK-AUTRQRHGSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)F)N |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenylalanyl-alanyl-alanine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of peptides like 3-Fluorophenylalanyl-alanyl-alanine can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluorophenylalanyl-alanyl-alanine can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized under specific conditions.

Reduction: The peptide bonds can be reduced to form amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group can yield fluorophenyl ketones or alcohols, while reduction of peptide bonds can produce primary amines .

Wissenschaftliche Forschungsanwendungen

3-Fluorophenylalanyl-alanyl-alanine has several applications in scientific research:

Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: It is used in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: The compound is investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.

Industry: It is utilized in the development of novel materials and as a component in biochemical assays

Wirkmechanismus

The mechanism of action of 3-Fluorophenylalanyl-alanyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The peptide backbone allows for flexibility and conformational changes, facilitating its interaction with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine (DL-form)

(R)-3-Amino-3-(4-fluorophenyl)propanoic Acid

- Molecular Formula: C₉H₁₀FNO₂

- Molecular Weight: 183.18 g/mol (CAS: Not explicitly listed) .

- Key Differences: Fluorine is at the para position (C4) instead of meta (C3). Features a β-alanine backbone (amino group at C3) rather than the α-position in phenylalanine.

- Implications : The para-fluorine may enhance binding in receptor sites requiring symmetrical substituents, while the β-alanine structure alters peptide backbone flexibility .

3-(2-Naphthyl)-L-alanine

3-(2-Furyl)-L-alanine

- Molecular Formula: C₇H₉NO₃

- Molecular Weight : 155.15 g/mol (CAS: 121786-31-0) .

- Key Differences :

- Replaces phenyl with a furan ring, introducing oxygen heteroatoms for hydrogen bonding.

- Smaller size and polar furyl group may improve aqueous solubility compared to fluorinated analogs.

Structural and Functional Implications of Fluorination

Electronic Effects

Steric and Metabolic Stability

- The meta-fluorine in 3-Fluoro-L-phenylalanine minimally increases steric bulk compared to para-substituted analogs, preserving compatibility with enzyme active sites. Fluorination also reduces susceptibility to oxidative metabolism, extending half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.